Diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate
Description
Diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative featuring a pyrazole moiety substituted with 4-nitrophenyl and phenyl groups. DHPs are renowned for their pharmacological relevance, particularly as calcium channel modulators, and structural modifications significantly influence their bioactivity and physicochemical properties . This compound’s nitro group and diethyl ester substituents distinguish it from related derivatives, warranting a detailed comparison with analogues.
Properties
Molecular Formula |
C28H28N4O6 |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H28N4O6/c1-5-37-27(33)23-17(3)29-18(4)24(28(34)38-6-2)25(23)22-16-31(20-10-8-7-9-11-20)30-26(22)19-12-14-21(15-13-19)32(35)36/h7-16,25,29H,5-6H2,1-4H3 |
InChI Key |
TWLJRCWUIKSLLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OCC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is often carried out under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as cobalt chloride (CoCl2) can be used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Medicinal Chemistry Applications
Cardiovascular Agents
The compound belongs to the dihydropyridine class, which is well-known for its use as calcium channel blockers. These agents are primarily utilized in treating hypertension and other cardiovascular diseases. Dihydropyridines have been shown to exhibit vasodilatory effects, making them valuable in managing conditions like angina and heart failure .
Antimicrobial Properties
Research indicates that derivatives of pyrazoles, including those related to this compound, possess significant antimicrobial activity. Studies have demonstrated their effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics . The presence of the pyrazole moiety is particularly important for enhancing biological activity.
Anti-inflammatory Effects
The compound's structure suggests it may also exhibit anti-inflammatory properties. Pyrazole derivatives have been explored for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Synthetic Organic Chemistry
Synthesis Techniques
Diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate can be synthesized through the Hantzsch reaction, a well-established method for creating dihydropyridines. This multi-component reaction typically involves the condensation of an aldehyde with a β-keto ester and an amine under acidic conditions . The method allows for varying substituents on the aromatic rings to tailor biological activity.
Material Science Applications
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its potential use in organic light-emitting diodes (OLEDs) and as a component in organic photovoltaic devices has been suggested due to its ability to form stable thin films with desirable charge transport properties .
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Isloor et al., 2009 | Demonstrated antimicrobial activity against multiple bacterial strains | Development of new antibiotics |
| Buhler & Kiowski, 1987 | Showed efficacy as a calcium channel blocker | Treatment of hypertension |
| Vijesh et al., 2011 | Identified anti-inflammatory effects in animal models | Potential treatments for inflammatory diseases |
Mechanism of Action
The mechanism of action of diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In the context of its potential medicinal applications, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Structural Variations
Key structural differences among analogues include substituents on the DHP ring, ester groups, and aryl/pyrazole modifications (Table 1).
Table 1: Structural Comparison of DHP Derivatives
Physicochemical Properties
Table 2: Physicochemical Data
Pharmacological Activities
- Calcium Channel Antagonism: DHP derivatives with planar ring conformations exhibit enhanced activity.
- Antimicrobial Activity : Pyrazole-containing DHPs (e.g., ) show antimicrobial effects, suggesting the target compound may share similar bioactivity, though nitro groups could introduce cytotoxicity .
Crystallographic Insights
- Crystal Packing : The target compound likely adopts a puckered DHP ring conformation, as seen in , with intermolecular hydrogen bonds involving NH and ester carbonyl groups.
- Lattice Parameters : Analogues like (triclinic, P1, a = 8.52 Å) share similar unit cell dimensions, suggesting comparable packing efficiencies.
Biological Activity
Diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 374.39 g/mol. The structural formula can be represented as:
This compound belongs to the class of dihydropyridines, which are known for their varied therapeutic effects.
Synthesis
The synthesis of this compound typically involves a one-pot multicomponent Hantzsch reaction. This method allows for the efficient formation of the dihydropyridine core structure by reacting ethyl acetoacetate, ammonium acetate, and appropriate aldehyde derivatives under controlled conditions .
Antihypertensive Effects
Dihydropyridine derivatives, including the compound , have been extensively studied for their antihypertensive properties. These compounds act primarily as calcium channel blockers, which help in reducing blood pressure by preventing calcium influx into vascular smooth muscle cells . Notably, diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine has shown promising results in lowering systolic and diastolic blood pressure in experimental models.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress linked to various diseases such as cancer and neurodegenerative disorders. The presence of the nitrophenyl group enhances its electron-donating ability, contributing to its efficacy as an antioxidant .
Antidiabetic Properties
Studies have suggested that dihydropyridine derivatives can influence glucose metabolism and improve insulin sensitivity. The biological activity of diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine has been linked to its potential role in managing diabetes mellitus by modulating pathways involved in glucose uptake and metabolism .
Case Studies
Case Study 1: Antihypertensive Activity
A study conducted on hypertensive rats demonstrated that administration of diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine resulted in a significant reduction in blood pressure compared to control groups. The mechanism was attributed to calcium channel blockade and vasodilation effects observed in the vascular tissues.
Case Study 2: Antioxidant Efficacy
In vitro assays assessing the antioxidant capacity of the compound revealed that it significantly scavenged free radicals and reduced lipid peroxidation levels in cultured cell lines. These findings suggest its potential application in preventing oxidative damage associated with chronic diseases.
Q & A
Q. What synthetic routes are most effective for preparing this compound, and how can reaction conditions be optimized?
The compound is typically synthesized via a modified Hantzsch dihydropyridine synthesis. Key steps include:
- Cyclocondensation of substituted pyrazole derivatives with β-keto esters and ammonium acetate.
- Optimization of solvent systems (e.g., ethanol or acetic acid) and temperature (80–100°C) to improve yields .
- Use of microwave-assisted synthesis to reduce reaction time and enhance regioselectivity . Critical parameters : pH control during cyclization and purification via column chromatography (silica gel, ethyl acetate/hexane).
Q. How is the crystal structure of this compound characterized, and what insights does it provide?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
- Analysis of dihedral angles (e.g., pyrazole vs. dihydropyridine rings) reveals conformational flexibility .
- Hydrogen bonding (N–H···O) and π-π stacking interactions stabilize the supramolecular architecture . Validation : Crystallographic R-factors < 0.05 ensure reliability .
Q. What spectroscopic techniques are used to confirm its structural identity?
A multi-technique approach is employed:
- NMR : and NMR identify substituent environments (e.g., ethyl ester protons at δ 1.2–4.3 ppm) .
- IR : Stretching vibrations for carbonyl groups (C=O at ~1700 cm) and nitro groups (NO at ~1520 cm) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]) confirm molecular weight .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) explain the compound’s electronic properties and reactivity?
Density Functional Theory (DFT) studies at the B3LYP/6-31G(d,p) level:
- Predict HOMO-LUMO energy gaps (~4.5 eV), indicating moderate reactivity .
- Electrostatic potential (ESP) maps highlight electron-deficient regions (e.g., nitro groups) as sites for nucleophilic attack .
- Non-covalent interaction (NCI) analysis quantifies van der Waals forces in crystal packing . Validation : Overlay of DFT-optimized and SC-XRD structures (RMSD < 0.1 Å) .
Q. What strategies resolve contradictions between experimental and computational data?
Discrepancies in bond lengths or angles often arise from:
- Solvent effects : DFT calculations in vacuum vs. experimental data in solid state. Use polarizable continuum models (PCM) to simulate solvent interactions .
- Thermal motion : Atomic displacement parameters (ADPs) from SC-XRD account for dynamic effects absent in static DFT . Case study : Nitro group torsion angles differ by 5° between SC-XRD and DFT; Hirshfeld surface analysis attributes this to crystal packing forces .
Q. How do substituents (e.g., 4-nitrophenyl) influence biological activity?
Structure-activity relationship (SAR) studies suggest:
- The nitro group enhances electron-withdrawing effects, stabilizing charge-transfer interactions with biological targets .
- Pyrazole and dihydropyridine moieties act as hydrogen-bond donors/acceptors, critical for antimicrobial activity . Method : Comparative assays with analogs (e.g., 4-chlorophenyl vs. 4-nitrophenyl) reveal 2–3x higher potency for nitro-substituted derivatives .
Q. What role does Hirshfeld surface analysis play in understanding intermolecular interactions?
Hirshfeld surfaces mapped with CrystalExplorer:
- Quantify contact contributions (e.g., H···O/N interactions: 30–40% of total surface) .
- Fingerprint plots differentiate dominant interactions (e.g., sharp spikes for O···H vs. broad regions for C···H) . Applications : Predict solubility and stability based on interaction profiles .
Methodological Tables
Table 1 : Key crystallographic data for the compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2/c |
| Unit cell dimensions | a = 10.23 Å, b = 15.67 Å, c = 12.89 Å |
| R-factor | 0.041 |
Table 2 : Comparative biological activity of derivatives
| Substituent | IC (µM, E. coli) |
|---|---|
| 4-Nitrophenyl | 12.3 ± 1.2 |
| 4-Chlorophenyl | 28.7 ± 2.1 |
| Phenyl | >50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
